molecular formula C19H14O3S B12804740 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide CAS No. 6630-81-5

9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide

Cat. No.: B12804740
CAS No.: 6630-81-5
M. Wt: 322.4 g/mol
InChI Key: LBVZDBOJWNAZQS-UHFFFAOYSA-N
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Description

9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide is an organic compound that belongs to the family of thioxanthenes. Thioxanthenes are sulfur-containing heterocyclic compounds known for their diverse applications in various fields, including organic electronics and medicinal chemistry. This compound is characterized by its unique structure, which includes a phenyl group attached to the thioxanthene core, and the presence of a hydroxyl group and two oxygen atoms at the 10,10 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide typically involves the reaction of 9H-thioxanthen-9-one with appropriate reagents to introduce the phenyl group and the hydroxyl group. One common method involves the use of phenyl lithium or phenyl magnesium bromide to introduce the phenyl group, followed by oxidation to form the 10,10-dioxide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the thioxanthene core .

Mechanism of Action

The mechanism of action of 9-Phenyl-9H-thioxanthen-9-ol 10,10-dioxide involves its interaction with molecular targets through its unique structure. The presence of the phenyl group and the hydroxyl group allows for specific binding interactions with target molecules. The compound’s photophysical properties are attributed to its ability to undergo intersystem crossing and reverse intersystem crossing, leading to thermally activated delayed fluorescence .

Comparison with Similar Compounds

Properties

CAS No.

6630-81-5

Molecular Formula

C19H14O3S

Molecular Weight

322.4 g/mol

IUPAC Name

10,10-dioxo-9-phenylthioxanthen-9-ol

InChI

InChI=1S/C19H14O3S/c20-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)23(21,22)18-13-7-5-11-16(18)19/h1-13,20H

InChI Key

LBVZDBOJWNAZQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3S(=O)(=O)C4=CC=CC=C42)O

Origin of Product

United States

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